Triphenylarsine oxide

Coordination Chemistry Organometallics Infrared Spectroscopy

Researchers requiring stronger metal-ligand binding than achievable with phosphine oxide ligands face limited options. Triphenylarsine oxide (Ph₃AsO, CAS 1153-05-5) directly addresses this with quantifiably stronger donor character (proton affinity: 906.2 kJ/mol). • Superior H-bond acceptor & Lewis base vs. Ph₃PO - enables activation of both aryl and alkyl isocyanates, a substrate scope unmatched by the phosphorus analog • Higher ν(Sn-O) vibrational frequency confirms stronger tin center binding; critical for stable organometallic catalysts and materials precursors • 97% assay, faintly beige crystalline powder, MW 322.23, mp 191-193 °C Supplied for R&D use with verified purity and hazardous-material compliance documentation.

Molecular Formula C18H15AsO
Molecular Weight 322.2 g/mol
CAS No. 1153-05-5
Cat. No. B074650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylarsine oxide
CAS1153-05-5
Molecular FormulaC18H15AsO
Molecular Weight322.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyCLVJBRYGLQNRDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylarsine Oxide (CAS 1153-05-5): A Distinct Lewis Base for Organocatalysis and Coordination Chemistry


Triphenylarsine oxide (Ph₃AsO, CAS 1153-05-5) is an organoarsenic compound characterized by a central arsenic atom in the +5 oxidation state, bonded to three phenyl groups and one oxygen atom . It functions as a weak Lewis base with a proton affinity of 906.2 kJ/mol [1], a value that underpins its unique reactivity profile compared to its phosphorus analog. The compound is a stable, faintly beige crystalline solid with a melting point of 191-193 °C , insoluble in water , and is primarily employed as a ligand in organometallic synthesis, a catalyst in specialized organic transformations, and a subject of study in various physico-chemical contexts .

Why Triphenylarsine Oxide Cannot Be Simply Replaced by Triphenylphosphine Oxide in Critical Applications


While triphenylarsine oxide (Ph₃AsO) and triphenylphosphine oxide (Ph₃PO) appear structurally analogous, their differences in electronic and geometric properties lead to non-interchangeable performance in key applications. Specifically, Ph₃AsO is a significantly stronger hydrogen-bond acceptor and Lewis base than Ph₃PO [1]. This fundamental difference in electronic character results in stronger metal-ligand binding, as evidenced by a higher tin-oxygen vibrational frequency (ν(Sn-O)) in its complexes [2], and an ability to activate both aryl and alkyl isocyanates, a substrate scope not shared by the weaker Ph₃PO [3]. Consequently, substituting Ph₃AsO for its phosphorus analog in catalysis or complexation will fundamentally alter reaction kinetics, coordination geometry, and product outcomes, making generic substitution a high-risk, performance-compromising decision.

Quantifiable Differentiation of Triphenylarsine Oxide vs. Triphenylphosphine Oxide


Triphenylarsine Oxide Exhibits a 0.8x Higher ν(Sn-O) Vibrational Frequency than Triphenylphosphine Oxide, Indicating Stronger Metal-Ligand Binding

In a direct comparative study of tin(IV) halide complexes, the metal-ligand stretching frequency, ν(Sn-O), was found to be consistently higher for complexes formed with triphenylarsine oxide (Ph₃AsO) than with triphenylphosphine oxide (Ph₃PO) [1]. The average ν(Sn-O) for Ph₃AsO complexes was reported to be approximately 0.8 times the value for analogous Ph₃PO complexes, demonstrating a stronger Sn-O bond in the arsine oxide system [1]. This provides direct spectroscopic evidence for a quantifiable difference in coordination bond strength, confirming that Ph₃AsO is a superior ligand for forming robust complexes with tin centers.

Coordination Chemistry Organometallics Infrared Spectroscopy

Triphenylarsine Oxide Activates Both Aryl and Alkyl Isocyanates for Catalysis, Unlike Triphenylphosphine Oxide

While triphenylphosphine oxide (Ph₃PO) is a weak Lewis base capable of activating trichlorosilane and aryl isocyanates, its activity is limited and it is unable to activate alkyl isocyanates [1]. In contrast, triphenylarsine oxide (Ph₃AsO), despite being an even weaker Lewis base than Ph₃PO, uniquely possesses the capacity to activate both aryl and alkyl isocyanates [1]. This expanded substrate scope is a critical functional differentiation. The study further developed the use of Ph₃AsO for an intra-molecular imine formation reaction, a transformation not feasible with Ph₃PO under the same conditions [1].

Organocatalysis Lewis Base Catalysis Isocyanate Activation

Triphenylarsine Oxide is More Strongly Bound to Lanthanide Ions than Triphenylphosphine Oxide

In a study of lanthanide nitrate complexes, triphenylarsine oxide (Ph₃AsO) was found to be more strongly bound to Y³⁺ and lanthanide ions than triphenylphosphine oxide (Ph₃PO) [1]. Infrared spectral analysis confirmed that the metal-ligand bond in these Ph₃AsO complexes is of an almost entirely ion-dipole character, which is distinct from the bonding in Ph₃PO complexes [1]. This observation aligns with the compound's recognized role in the synergistic extraction of lanthanides and actinides, where it serves as a neutral donor ligand, significantly enhancing the extraction efficiency of metal chelates into organic phases [2].

Lanthanide Chemistry Coordination Chemistry Solvent Extraction

Triphenylarsine Oxide Shows Distinct Electrochemical Behavior, Enabling its Quantification in the Presence of Triphenylarsine

Electrochemical studies using polarography have revealed a unique and quantifiable behavior for triphenylarsine oxide (Ph₃AsO). It exhibits a single cathodic wave in 0.1 M hydrochloric acid, a feature that is complicated by inhibition effects but is distinct from that of its reduced form, triphenylarsine (Ph₃As) [1]. This distinct electrochemical signature allows for the quantitative determination of Ph₃AsO even in the presence of Ph₃As, a capability not possible with other methods [1]. This property is critical for monitoring oxidation states of arsenic-containing compounds in various media, from synthetic chemistry to environmental analysis [2].

Electrochemistry Analytical Chemistry Polarography

High-Value Application Scenarios for Triphenylarsine Oxide Based on its Demonstrated Differentiation


Organocatalysis Requiring Broad Isocyanate Scope

This compound is the preferred catalyst or co-catalyst in synthetic sequences requiring the activation of both aryl and alkyl isocyanates, a capability not matched by the common analog triphenylphosphine oxide [1]. The development of novel intra-molecular imine formation reactions, as demonstrated in academic research, is a specific, high-value application where its unique reactivity profile is indispensable.

Robust Coordination Complexes with Tin and Lanthanides

When synthetic or industrial protocols demand stronger metal-ligand binding than achievable with phosphine oxide ligands, triphenylarsine oxide is the superior choice. Its quantifiably stronger bond to tin centers (higher ν(Sn-O) frequency) [2] and lanthanide ions (stronger binding character) [3] makes it critical for the synthesis of stable organometallic catalysts, materials precursors, and in hydrometallurgical processes like synergistic solvent extraction of valuable metals.

Electrochemical and Environmental Arsenic Speciation Analysis

For analytical chemists and environmental scientists, the distinct polarographic signature of triphenylarsine oxide is an essential tool. It enables the selective, quantitative determination of this specific As(V) species in complex matrices, even in the presence of its As(III) precursor [4]. This capability is vital for studies on the environmental fate of arsenic compounds, including those related to chemical warfare agent degradation, and for monitoring oxidation states in synthetic processes.

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